1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene
Description
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene is a structurally complex organic compound featuring a diazenyl (-N=N-) linkage connecting an acetyl-substituted benzene ring to a functionalized coumarin moiety (7-hydroxy-4-methyl-2-oxochromen-8-yl). The acetyl group on the benzene ring may enhance solubility or modulate electronic interactions, distinguishing it from simpler azo-coumarin derivatives.
Properties
Molecular Formula |
C18H14N2O4 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
8-[(4-acetylphenyl)diazenyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H14N2O4/c1-10-9-16(23)24-18-14(10)7-8-15(22)17(18)20-19-13-5-3-12(4-6-13)11(2)21/h3-9,22H,1-2H3 |
InChI Key |
OSJXWMRTIVBFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene typically involves the following steps:
Pechmann Condensation: The initial step involves the synthesis of 7-hydroxy-4-methylcoumarin through the Pechmann condensation reaction between resorcinol and ethyl acetoacetate in the presence of a Lewis acid catalyst.
Diazotization: The next step involves the diazotization of 4-aminoacetophenone to form the diazonium salt.
Coupling Reaction: The final step is the coupling reaction between the diazonium salt and 7-hydroxy-4-methylcoumarin to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and fluorescent probes
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of azo-linked aromatic systems. Key analogues include:
Key Differences :
- Substituent Effects: The acetyl group in the target compound may reduce aggregation compared to hydroxyl-rich analogues, enhancing solubility in non-polar solvents.
- Spiro vs. Linear Frameworks : Benzothiazole-spiro systems (e.g., ) exhibit rigid, three-dimensional architectures, whereas the target compound’s planar coumarin-azo-benzene structure favors π-π stacking and fluorescence quenching .
Physicochemical Properties
Hypothetical data based on structural analogues:
Analysis :
- The coumarin moiety likely red-shifts UV-Vis absorption compared to benzothiazole or simple azo systems due to extended conjugation .
- Acetylation may improve thermal stability relative to hydroxylated analogues, as seen in other acetylated aromatics .
Computational Insights
Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals (e.g., B3LYP), are critical for modeling electronic properties. For example:
- HOMO-LUMO Gap : The target compound’s gap is expected to be narrower than benzothiazole-spiro systems due to coumarin’s electron-rich nature, enhancing photoreactivity .
- Thermochemical Accuracy : Becke’s functionals (e.g., hybrid exact-exchange models) achieve <3 kcal/mol error in atomization energies, enabling reliable predictions of thermodynamic stability for such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
